Cas no 100567-13-3 (Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate)

Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate is a sulfonamide-functionalized thiophene derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a phenyl group at the 5-position and a sulfamoyl moiety at the 3-position of the thiophene ring, enhancing its potential as a bioactive intermediate. The methyl ester group improves solubility and facilitates further derivatization. This compound is valued for its versatility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to the sulfonamide's role in hydrogen bonding interactions. Its well-defined structure and synthetic accessibility make it a useful building block for drug discovery and fine chemical synthesis.
Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate structure
100567-13-3 structure
Product name:Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
CAS No:100567-13-3
MF:C12H11NO4S2
MW:297.35004067421
MDL:MFCD25954088
CID:1126974
PubChem ID:14145083

Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
    • CTK0E0095
    • ACMC-20m3n1
    • AGN-PC-000LLZ
    • 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-5-phenyl-, methyl ester
    • SureCN4363783
    • Methyl 5-phenyl-3-sulfamoylthiophen-2-carboxylate
    • 5-phenyl-3-sulfamoyl-2-methoxycarbonyl thiophene
    • CTK0E0095; ACMC-20m3n1; AGN-PC-000LLZ; 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-5-phenyl-, methyl ester; SureCN4363783; Methyl 5-phenyl-3-sulfamoylthiophen-2-carboxylate; 5-phenyl-3-sulfamoyl-2-methoxycarbonyl thiophene;
    • EN300-22236676
    • 100567-13-3
    • SCHEMBL4363783
    • DTXSID60556533
    • MDL: MFCD25954088
    • Inchi: InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(19(13,15)16)7-9(18-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,15,16)
    • InChI Key: SQMXUDHEWLJMTA-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)S(=O)(=O)N

Computed Properties

  • Exact Mass: 297.01295g/mol
  • Monoisotopic Mass: 297.01295g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 297.4g/mol
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 2

Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22236676-10g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
10g
$2638.0 2023-09-16
Enamine
EN300-22236676-1g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
1g
$614.0 2023-09-16
Enamine
EN300-22236676-5.0g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
5g
$1779.0 2023-05-25
Enamine
EN300-22236676-0.25g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
0.25g
$564.0 2023-09-16
Enamine
EN300-22236676-1.0g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
1g
$614.0 2023-05-25
Enamine
EN300-22236676-0.05g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
0.05g
$515.0 2023-09-16
Enamine
EN300-22236676-0.1g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
0.1g
$540.0 2023-09-16
Enamine
EN300-22236676-5g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
5g
$1779.0 2023-09-16
Enamine
EN300-22236676-2.5g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
2.5g
$1202.0 2023-09-16
Enamine
EN300-22236676-10.0g
methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate
100567-13-3
10g
$2638.0 2023-05-25

Additional information on Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate

Compound CAS No. 100567-13-3: Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate

Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate, also known by its CAS number 100567-13-3, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structure and potential applications in various scientific domains, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a thiophene ring substituted with a phenyl group, a sulfamoyl group, and a methyl ester group, making it a versatile building block for further chemical modifications.

The thiophene ring system is a five-membered aromatic heterocycle containing one sulfur atom, which contributes to the compound's stability and reactivity. The substitution pattern of this molecule plays a crucial role in its chemical properties and reactivity. The phenyl group attached at position 5 introduces aromaticity and potential conjugation effects, while the sulfamoyl group at position 3 imparts electron-withdrawing characteristics, enhancing the compound's ability to participate in various chemical reactions. The methyl ester group at position 2 not only contributes to the solubility of the compound but also serves as a reactive site for further functionalization.

Recent studies have highlighted the importance of thiophene derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The sulfamoyl group in Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate has been shown to exhibit significant biological activity, making it a promising candidate for further exploration in medicinal chemistry. Researchers have also investigated the compound's potential as a precursor for synthesizing more complex molecules with enhanced pharmacokinetic properties.

In terms of synthesis, Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate can be prepared through various routes, including coupling reactions and nucleophilic substitutions. One common method involves the reaction of thiophene derivatives with appropriate sulfonating agents under controlled conditions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity levels.

The compound's stability under different conditions has been extensively studied, with findings indicating that it is relatively stable under ambient conditions but may undergo degradation under harsh acidic or basic environments. Its thermal stability has also been evaluated, showing that it can withstand moderate heating without significant decomposition, which is advantageous for its use in high-throughput screening processes.

In addition to its biological applications, Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate has found utility in materials science as a precursor for synthesizing advanced materials such as conductive polymers and organic semiconductors. The thiophene ring's inherent conjugation properties make it an ideal candidate for such applications, particularly when combined with other functional groups that enhance electronic communication within the material.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate with greater accuracy. Quantum mechanical calculations have provided insights into the compound's frontier molecular orbitals and its potential interactions with biological targets or other molecules in material systems.

In conclusion, Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate (CAS No. 100567-13-3) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational tools, positions it as a valuable asset for future research and development efforts.

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